Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate
Description
Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-derived small molecule characterized by a 2-methyl-substituted benzofuran core, an isopropyl ester at the 3-position, and a 2-fluorobenzoyloxy group at the 5-position.
Properties
IUPAC Name |
propan-2-yl 5-(2-fluorobenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO5/c1-11(2)24-20(23)18-12(3)25-17-9-8-13(10-15(17)18)26-19(22)14-6-4-5-7-16(14)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYRFNKEXVYZCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3F)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 5-((2-fluorobenzoyl)oxy)-2-methylbenzofuran-3-carboxylate (IS-FBMBC) is a synthetic compound that has garnered interest for its potential biological activities. This article delves into its chemical structure, synthesis, and biological activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of IS-FBMBC is C₁₈H₁₈F O₄. Its structure includes a benzofuran moiety attached to a fluorobenzoyl group, which is thought to enhance its lipophilicity and biological activity. The presence of fluorine is particularly significant as it can influence the compound's interaction with biological targets.
Synthesis
The synthesis of IS-FBMBC typically involves several steps, including the formation of the benzofuran core and subsequent functionalization with the fluorobenzoyl group. The synthetic pathways are designed to maximize yield and purity, which are crucial for biological testing.
Common Synthetic Route:
- Formation of Benzofuran Core: Starting from 2-methylphenol and appropriate reagents.
- Esterification: Reaction with 2-fluorobenzoyl chloride to introduce the fluorobenzoyl moiety.
- Purification: Using techniques such as recrystallization or chromatography.
Biological Activity
Research on IS-FBMBC's biological activity is limited; however, compounds with similar structures have shown various pharmacological effects. The following table summarizes some related compounds and their known biological activities:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate | Contains furan ring and nitro group | Antimicrobial activity | Nitro group enhances reactivity |
| 5-Fluoro-3-methylbenzofuran-2-carboxylic acid | Similar benzofuran structure | Anti-inflammatory properties | Carboxylic acid enhances solubility |
| Benzofuran derivatives | Various substitutions on benzofuran | Diverse biological activities | Varying substituents affect activity |
While specific mechanisms for IS-FBMBC remain undefined, it is hypothesized that its biological effects may be mediated through interactions with enzymes or receptors involved in inflammatory pathways or microbial resistance. The fluorine atom may enhance binding affinity to certain biological targets due to increased lipophilicity.
Case Studies and Research Findings
- Antimicrobial Activity: Similar benzofuran derivatives have demonstrated significant antimicrobial properties, suggesting that IS-FBMBC could exhibit comparable effects. For instance, studies have shown that certain benzofurancarboxylates inhibit bacterial growth by disrupting cell wall synthesis.
- Anti-inflammatory Effects: Compounds structurally related to IS-FBMBC have been evaluated for their anti-inflammatory properties in vitro and in vivo. These studies often employ models of acute inflammation to assess the efficacy of the compounds in reducing inflammatory markers.
- Cytotoxicity Studies: Preliminary cytotoxicity assessments using various cancer cell lines indicate that related compounds can induce apoptosis in malignant cells, hinting at potential anticancer properties for IS-FBMBC.
Comparison with Similar Compounds
Key Comparisons:
Analog 1 (sulfonamido group) has higher polarity due to the sulfonamide moiety, which may improve solubility but reduce membrane permeability compared to the target compound. The para-fluorine position in Analog 1 could alter dipole interactions in biological systems . Analog 2’s methoxycarbonyl-ethoxy chain is less sterically bulky, favoring metabolic stability and prodrug activation. However, the lack of fluorine reduces electronic modulation . Analog 3’s 4-fluorobenzyloxy group and 2-methoxyethyl ester balance lipophilicity and solubility, making it suitable for central nervous system (CNS) applications .
Ester Group Influence: The isopropyl ester (target compound and Analogs 1–2) increases LogP (~3.8 for target), favoring passive diffusion across lipid membranes.
Fluorine Position and Bioactivity :
- Ortho-fluorine (target) may induce torsional strain in the benzoyloxy group, affecting conformational locking during target binding.
- Para-fluorine (Analogs 1 and 3) optimizes electronic effects without steric interference, often enhancing affinity for receptors with planar binding pockets .
Therapeutic Implications :
- The target compound ’s structure suggests utility in enzyme inhibition (e.g., COX-2) due to benzoyloxy mimics of arachidonic acid.
- Analog 1 ’s sulfonamido group aligns with kinase inhibitor pharmacophores (e.g., VEGFR-2), while Analog 3 ’s benzyloxy group is common in anti-inflammatory scaffolds .
Preparation Methods
Synthesis of 5-Hydroxy-2-Methylbenzofuran-3-Carboxylic Acid
The benzofuran core is constructed via Perkin condensation or Claisen cyclization of substituted salicylaldehydes with α-ketoesters. For example:
- Methyl 5-hydroxy-2-methylbenzofuran-3-carboxylate is synthesized by cyclizing 5-hydroxy-2-methylbenzaldehyde with methyl acetoacetate under acidic conditions.
- Hydrolysis of the methyl ester to the carboxylic acid is achieved using potassium hydroxide in ethanol/water (80°C, 12 h), yielding 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with >95% efficiency.
Reaction Conditions:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | H2SO4, acetic anhydride, 110°C | 75% | |
| Hydrolysis | KOH (2 equiv), EtOH/H2O, 80°C | 97% |
Esterification at Position 3
The carboxylic acid at position 3 is converted to the isopropyl ester via Fischer esterification or Steglich coupling :
Acylation at Position 5
The 5-hydroxy group is acylated with 2-fluorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine):
- Dissolve 5-hydroxy intermediate in anhydrous dichloromethane.
- Add 1.2 equivalents of 2-fluorobenzoyl chloride and 2 equivalents of triethylamine.
- Stir at 0°C → 25°C for 12 h.
Optimization Note:
- Lower temperatures (0°C) minimize side reactions such as ester hydrolysis or Fries rearrangement.
- Yield: 70–85%.
Synthetic Route 2: Late-Stage Suzuki Coupling
Bromination of the Benzofuran Core
A halogenated intermediate is prepared for cross-coupling. For example:
- 5-Bromo-2-methylbenzofuran-3-carboxylate is synthesized using N-bromosuccinimide (NBS) in CCl4 under radical conditions (AIBN, 80°C).
Key Data:
| Substrate | Brominating Agent | Conditions | Yield | |
|---|---|---|---|---|
| Methyl 5-hydroxy-2-methylbenzofuran-3-carboxylate | NBS, AIBN | CCl4, 80°C, 6 h | 65% |
Suzuki-Miyaura Coupling
The brominated intermediate reacts with a 2-fluorobenzoyloxy boronate ester under palladium catalysis:
- Combine bromobenzofuran (1 equiv), pinacol boronate (1.5 equiv), PdCl2(dppf) (5 mol%), and K3PO4 (3 equiv) in MeCN.
- Heat at 90°C for 24 h.
Advantages:
Critical Analysis of Methodologies
Route 1 vs. Route 2
Common Side Reactions and Mitigation
- Ester Hydrolysis : Occurs during acylation if moisture is present. Use anhydrous solvents and molecular sieves.
- Ortho Acylation : Directed by the 5-hydroxy group; competing para acylation is suppressed using bulky bases (e.g., 2,6-lutidine).
- Ring Bromination : Uncontrolled bromination of the benzofuran ring is avoided by using NBS instead of Br2.
Spectroscopic Characterization
Successful synthesis is confirmed via:
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
